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Introduction

3-Methyladamantan-1-amine, a derivative of adamantane, shares structural similarities with
memantine, a clinically important NMDA receptor antagonist used in the management of
Alzheimer's disease.[1][2] Understanding the Absorption, Distribution, Metabolism, Excretion,
and Toxicity (ADME/T) profile of drug candidates is a critical component of the early stages of
drug discovery and development. In silico modeling provides a rapid and cost-effective
approach to predict these properties, helping to identify potential liabilities and guide further
experimental studies.[3][4] This technical guide provides a comprehensive overview of the
predicted in silico ADME/T properties of 3-Methyladamantan-1-amine, leveraging data from its
close analog, memantine, and established computational methodologies.

Physicochemical Properties

The physicochemical properties of a compound are fundamental determinants of its
pharmacokinetic behavior. The available data for 3-Methyladamantan-1-amine is summarized
below.
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Property Value Source
Molecular Formula C11H1oN [51[6]
Molecular Weight 165.28 g/mol [5]1[6]
LogP 2.304 [6]
Topological Polar Surface Area

(TPSA) 26.02 A2 [6]
Hydrogen Bond Donors 1 [6]
Hydrogen Bond Acceptors 1 [6]
Rotatable Bonds 0 [6]

In Silico ADMEIT Prediction Workflow

The following diagram illustrates a generalized workflow for the in silico prediction of ADME/T

properties, a process that integrates various computational models to assess the viability of a

drug candidate.
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A generalized workflow for in silico ADME/T prediction.

Predicted ADME Profile
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Due to the limited direct experimental or in silico data for 3-Methyladamantan-1-amine, the
ADME profile of its close structural analog, memantine (3,5-dimethyladamantan-1-amine),
provides a valuable surrogate for prediction.[7][8]
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ADME Parameter

Predicted Characteristic
for 3-Methyladamantan-1-
amine (inferred from
Memantine)

Supporting Evidence for
Memantine

Absorption

Likely to have good oral

bioavailability.

Memantine exhibits linear
pharmacokinetics and is well-
absorbed.[9] Adamantane
scaffolds are often used to

enhance bioavailability.[10]

Distribution

Expected to cross the blood-
brain barrier (BBB).

Memantine is a CNS-active
drug, indicating BBB

penetration.[9] In silico tools
predict BBB permeability for

adamantane derivatives.[11]

Moderate plasma protein

binding.

Memantine is approximately

45% bound to plasma proteins.

[8]

Metabolism

Expected to undergo limited

metabolism.

About 48% of memantine is
excreted unchanged.[8] The
adamantane cage is generally
resistant to metabolic

degradation.[12]

Unlikely to be a significant
inhibitor of major CYP450

enzymes.

Memantine shows minimal
inhibition of CYP1A2,
CYP2A6, CYP2C9, CYP2D6,
CYP2E1, and CYP3A4.[8]

Excretion

Primarily excreted unchanged

in the urine.

The majority of an
administered dose of
memantine is recovered in the
urine as the parent drug and

its N-glucuronide conjugate.[8]
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Predicted Metabolism of 3-Methyladamantan-1-
amine

The metabolic fate of 3-Methyladamantan-1-amine is anticipated to be similar to that of
memantine, which involves minor modifications to the amine group and hydroxylation of the
adamantane core. The primary routes are predicted to be N-glucuronidation, hydroxylation, and

N-oxidation.

@-Methyladamantan-l-amine)

YP450-mediated Oxidative deamination

UGT-mediated

Hydroxy-3-methyladamantan-1-amine 1-Nitroso-deaminated metabolite

N-glucuronide conjugate
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Predicted metabolic pathways for 3-Methyladamantan-1-amine.

Predicted Toxicity Profile

The toxicity profile of 3-Methyladamantan-1-amine can be inferred from general toxicological
principles and data on similar adamantane derivatives. In silico toxicity models are crucial for

flagging potential liabilities early in development.[13]
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Toxicity Endpoint

In Silico Prediction

Rationale/Supporting Data

Adamantane derivatives are

hERG Inhibition Low risk not commonly associated with
hERG liability.
The chemical structure lacks
Mutagenicity (Ames) Low risk typical structural alerts for
mutagenicity.
) o ) No structural alerts for
Carcinogenicity Low risk

carcinogenicity are apparent.

Acute Toxicity (LDso)

Predicted to be in toxicity class
IV (1000 mg/kg for a similar

compound).

In silico tools like ProTox-Il can
predict oral toxicity based on

structural analogs.[11]

The logical relationship for assessing toxicity often involves a hierarchical approach, starting

from broad structural alerts to more specific endpoint predictions.

-
Structural Alerts Analysis

QSAR Model Prediction
(e.g., hERG, Ames)

Toxicity Prediction Logic

~

@OSS from Analogs (e.g., MemanD

Predicted Toxicity Profile

Expert System Evaluation
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Logical flow for in silico toxicity assessment.
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Methodologies for In Silico ADMEIT Prediction

The predictions outlined in this guide are based on established in silico methodologies. A

detailed description of these experimental protocols is provided below.

1. Physicochemical Property Calculation:

Protocol: Molecular descriptors such as LogP (lipophilicity), topological polar surface area
(TPSA), molecular weight, and counts of hydrogen bond donors and acceptors are
calculated from the 2D structure of the molecule.

Methodology: Algorithms based on atomic contributions or fragment-based methods are
employed. For example, the Wildman-Crippen method for LogP calculation. These are
foundational inputs for many ADME models.

. Absorption, Distribution, and Excretion Modeling:

Protocol: Quantitative Structure-Activity Relationship (QSAR) models are developed by
correlating calculated molecular descriptors with experimentally determined ADME
properties for a large set of diverse compounds.

Methodology: Statistical methods such as multiple linear regression, partial least squares,
and machine learning algorithms (e.g., support vector machines, random forests) are used to
build the predictive models. Parameters like human intestinal absorption (HIA), Caco-2 cell
permeability, blood-brain barrier (BBB) penetration, and plasma protein binding (PPB) are
commonly modeled.[3][14]

. Metabolism Prediction:

Protocol: The prediction of metabolic fate involves identifying potential sites of metabolism
(SOM) and the resulting metabolites.

Methodology: This can be achieved through expert systems that use rule-based
transformations derived from known metabolic reactions or through machine learning models
trained on large databases of metabolic data.[15] Models for predicting the inhibition or
substrate specificity for major Cytochrome P450 (CYP) isoforms are also critical components
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of metabolism prediction.[16] Neural machine translation models have also been applied to
predict metabolites from the parent drug structure.[17]

4. Toxicity Prediction:

e Protocol: In silico toxicity assessment aims to predict various toxicity endpoints, including
hERG inhibition, mutagenicity, carcinogenicity, and acute toxicity.

+ Methodology: A combination of approaches is used, including the identification of structural
alerts (toxicophores), QSAR modeling, and read-across from structurally similar compounds
with known toxicity data.[11][13] Web-based platforms like ProTox-1l and admetSAR
integrate multiple models to provide a comprehensive toxicity profile.[11][18]

Conclusion

This technical guide provides an in-depth in silico ADME/T prediction for 3-Methyladamantan-
1-amine. Based on its physicochemical properties and the well-characterized profile of its close
analog, memantine, 3-Methyladamantan-1-amine is predicted to have a favorable
pharmacokinetic profile, including good oral absorption, CNS penetration, and limited
metabolism. The predicted toxicity profile appears to be of low concern. These in silico findings
provide a strong basis for prioritizing 3-Methyladamantan-1-amine for further experimental
investigation in the drug discovery pipeline. It is important to note that these are predictive data
and should be confirmed with in vitro and in vivo studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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